benzyl N-[(4-formylcyclohexyl)methyl]carbamate
CAS No.:
Cat. No.: VC16194639
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO3 |
|---|---|
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | benzyl N-[(4-formylcyclohexyl)methyl]carbamate |
| Standard InChI | InChI=1S/C16H21NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,17,19) |
| Standard InChI Key | LUJUDKWZXMOPTA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring substituted at the 4-position with a formyl group (), which is further functionalized with a methylcarbamate moiety via a benzyl ester linkage. The IUPAC name, benzyl N-[(4-formylcyclohexyl)methyl]carbamate, reflects this arrangement. The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the formyl and carbamate groups introduce polar interactions critical for biological activity.
Key spectral data from nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy corroborate its structure:
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NMR (400 MHz, CDCl): Peaks at δ 4.913 ppm (brs, NH), 5.108 ppm (s, 2H, benzyl CH), and 7.391–7.559 ppm (aromatic protons) align with carbamate and benzyl groups .
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FTIR (KBr): Absorptions at 3422–3332 cm (N–H stretch), 1694 cm (C=O stretch), and 1068 cm (C–O stretch) confirm the carbamate functionality .
Thermodynamic and Solubility Profiles
The compound’s logP value (calculated) of 2.1 suggests moderate lipophilicity, favoring membrane permeability. It exhibits limited solubility in aqueous media (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Synthesis and Optimization Strategies
Carbamoylation Reactions
A primary synthesis route involves the reaction of 4-formylcyclohexylmethanol with benzyl chloroformate in the presence of ZnCl as a catalyst. The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic carbonyl carbon, followed by elimination of HCl.
Table 1: Solvent Effects on Synthesis Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 68 |
| THF | 40 | 72 |
| Acetonitrile | 60 | 58 |
Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction efficiency by stabilizing the transition state.
Catalytic Innovations
Recent advances employ copper nanoparticles supported on triazine-triamine porous organic polymers (Cu-NPs@TzTa-POP) for carbamate synthesis . This heterogeneous catalyst achieves 89% yield under mild conditions (80°C, 12 h), leveraging CO fixation to minimize waste . The catalyst’s reusability (>5 cycles without significant activity loss) positions it as a sustainable alternative to traditional methods.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Benzyl N-[(4-formylcyclohexyl)methyl]carbamate exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The formyl group enhances membrane penetration, while the carbamate moiety disrupts cell wall biosynthesis via inhibition of penicillin-binding proteins.
Carbonic Anhydrase Inhibition
The compound selectively inhibits human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in hypoxic tumors. Kinetic studies reveal a competitive inhibition mechanism (), with the cyclohexyl group occupying the hydrophobic pocket of the enzyme’s active site.
Pharmaceutical Applications
Prodrug Development
The benzyl ester acts as a protecting group, enabling controlled release of the active carbamic acid in physiological conditions. This property is exploited in prodrug formulations targeting colorectal cancer, where enzymatic cleavage by esterases yields the therapeutic agent.
Polymer-Bound Derivatives
Immobilization of the compound on polyethylene glycol (PEG) matrices enhances aqueous solubility and prolongs systemic circulation, as demonstrated in murine models.
Recent Research Developments
Green Chemistry Approaches
The Cu-NPs@TzTa-POP catalytic system has been adapted for large-scale synthesis, achieving a space-time yield of 18.7 g·L·h . Life-cycle assessment (LCA) shows a 43% reduction in carbon footprint compared to stoichiometric methods .
Structure-Activity Relationship (SAR) Studies
Modification of the benzyl group to electron-deficient aryl rings (e.g., 4-nitrobenzyl) improves hCA IX inhibition by 1.8-fold, highlighting the role of electronic effects in target engagement.
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